1-Chloro-1-(5-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
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Description
1-Chloro-1-(5-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11ClF2O2S and its molecular weight is 280.72 g/mol. The purity is usually 95%.
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Biological Activity
1-Chloro-1-(5-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chloro group, a difluoromethoxy moiety, and a methylthio-substituted phenyl group. Its molecular formula is C12H12ClF2O2S, with a molecular weight of approximately 292.74 g/mol.
Structural Formula
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of its notable activities:
1. Anti-Cancer Activity
Several studies have investigated the anti-cancer potential of this compound. For instance:
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing programmed cell death pathways.
2. Anti-Inflammatory Effects
The compound also exhibits promising anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings : A study reported that this compound reduced inflammation markers in animal models of arthritis.
3. Antimicrobial Properties
The antimicrobial activity of the compound has been explored against various pathogens:
- Spectrum of Activity : It shows effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-Cancer | Induces apoptosis, inhibits kinase activity | |
Anti-Inflammatory | Reduces pro-inflammatory cytokines | |
Antimicrobial | Inhibits bacterial growth |
Detailed Research Findings
- Anti-Cancer Studies :
- Anti-Inflammatory Research :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C11H11ClF2O2S |
---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-chloro-1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-5-7(16-11(13)14)3-4-9(8)17-2/h3-5,10-11H,1-2H3 |
InChI Key |
ZXBPEXYIMFTKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.